molecular formula C17H16N2O4S B14051845 Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14051845
M. Wt: 344.4 g/mol
InChI Key: NBNSGPMMJPBQHB-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an ethoxy group and a phenylsulfonyl group

Preparation Methods

The synthesis of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- include other sulfone-containing heterocycles, such as:

The uniqueness of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its combination of the pyrrolo[2,3-b]pyridine core with the phenylsulfonyl group, providing a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-4-ethoxypyrrolo[2,3-b]pyridin-3-yl]ethanone

InChI

InChI=1S/C17H16N2O4S/c1-3-23-15-9-10-18-17-16(15)14(12(2)20)11-19(17)24(21,22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

NBNSGPMMJPBQHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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